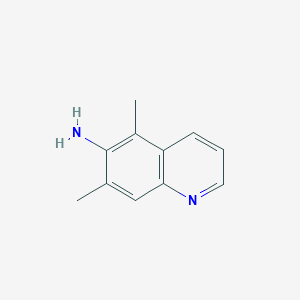
5,7-Dimethylquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethyl-6-quinolinamine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of two methyl groups at the 5th and 7th positions and an amine group at the 6th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-6-quinolinamine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed to synthesize quinoline derivatives . Additionally, the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones, is another method used to prepare quinoline compounds .
Industrial Production Methods
Industrial production of 5,7-Dimethyl-6-quinolinamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
5,7-Dimethyl-6-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Organic Synthesis
5,7-Dimethylquinolin-6-amine serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, enabling the development of various derivatives that can be utilized in different chemical reactions. This versatility is essential for creating compounds with specific functionalities needed in pharmaceuticals and agrochemicals.
Research has indicated that this compound possesses notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may interfere with DNA synthesis and inhibit cell proliferation, indicating potential anticancer activity. It targets metabolic pathways critical for cancer cell survival.
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects. Further studies are needed to confirm this activity.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions such as cancer and infectious diseases .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various applications:
- Anticancer Research : A study focusing on quinoline derivatives reported that compounds similar to this compound effectively inhibited cancer cell lines. Specific assays indicated promising cytotoxicity against selected cancer types.
- Enzyme Interaction Studies : Research has shown that this compound can inhibit enzymes critical for nucleotide synthesis, leading to decreased proliferation rates in cultured cells. This supports its potential as an anticancer agent.
- Promoting Apoptosis : The compound has been linked to promoting the secretion of pro-apoptotic factors like Prostate Apoptosis Response-4 (Par-4), which enhances apoptosis in cancer cells. This mechanism suggests a dual role in both inhibiting tumor growth and promoting cancer cell death .
作用机制
The mechanism of action of 5,7-Dimethyl-6-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
6-Methylquinoline: A derivative with a single methyl group at the 6th position.
5,7-Dimethylquinoline: A derivative with two methyl groups at the 5th and 7th positions but without the amine group.
Uniqueness
5,7-Dimethyl-6-quinolinamine is unique due to the presence of both methyl groups and an amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
116632-61-2 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
5,7-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3 |
InChI 键 |
SNLPCYJQWSWSJA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
规范 SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
同义词 |
6-Quinolinamine,5,7-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















